3',5'-Di-O-acetyl O6-Benzyl-2'-deoxyguanosine

Description

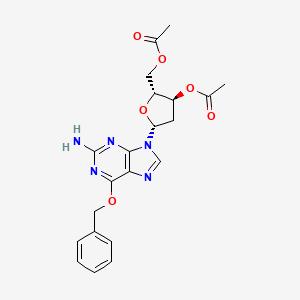

3',5'-Di-O-acetyl O6-benzyl-2'-deoxyguanosine (dBG) is a chemically modified nucleoside derivative designed to inhibit O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that confers resistance to alkylating chemotherapeutic agents like carmustine (BCNU) and temozolomide (TMZ) . Structurally, dBG features:

- O6-Benzyl group: A critical moiety that acts as a pseudosubstrate for MGMT, irreversibly binding to the enzyme and inactivating it.

- 3',5'-Di-O-acetyl groups: These acetylations protect the hydroxyl groups during synthesis and may enhance solubility or stability compared to non-acetylated analogs .

- 2'-Deoxyribose backbone: Facilitates incorporation into DNA, enhancing its ability to target MGMT in proliferating tumor cells .

dBG is synthesized via nucleophilic substitution or phosphoramidite-based solid-phase methods, as inferred from related compounds in and . Its primary therapeutic role is to potentiate alkylating agents by blocking MGMT-mediated repair of O6-alkylguanine DNA adducts, thereby enhancing cytotoxicity in resistant tumors .

Properties

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O6/c1-12(27)29-10-16-15(31-13(2)28)8-17(32-16)26-11-23-18-19(26)24-21(22)25-20(18)30-9-14-6-4-3-5-7-14/h3-7,11,15-17H,8-10H2,1-2H3,(H2,22,24,25)/t15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUZVLZNJMLEJA-GVDBMIGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747586 | |

| Record name | 6-(Benzyloxy)-9-(3,5-di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144640-75-5 | |

| Record name | 6-(Benzyloxy)-9-(3,5-di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions with acetyl groups and the protection of the O6 position with a benzyl group. The process generally includes the following steps:

Protection of the 3’ and 5’ Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of 2’-deoxyguanosine are acetylated using acetic anhydride in the presence of a base such as pyridine.

Protection of the O6 Position: The O6 position is protected by benzylation using benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of 3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can remove the protective groups.

Substitution: Nucleophilic substitution reactions can replace the protective groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of spiroiminodihydantoin, imidazolone, and dehydro-iminoallantoin nucleosides .

Scientific Research Applications

3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine has several applications in scientific research:

Chemistry: Used in the synthesis of oligonucleotides and nucleic acid derivatives.

Biology: Employed in studies involving DNA and RNA synthesis and repair.

Medicine: Investigated for its potential antiviral properties and its role in gene therapy.

Industry: Utilized in the production of nucleic acid-based pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine involves its incorporation into nucleic acids. The protective groups prevent unwanted reactions during synthesis, ensuring the integrity of the nucleic acid structure. Once incorporated, the protective groups can be removed under specific conditions, allowing the compound to participate in biological processes .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Advantages

- Metabolic Activation : dBG is metabolized in the liver to O6-BzlGua and O6-Bzl(8-OX)Gua, which are 10–100× more potent than the parent compound .

- Tissue Specificity : Accumulates in the brain and pancreatic ducts due to hydrophobic metabolites, enabling targeted MGMT suppression in these resistant tumors .

- Synergy with Alkylating Agents: Combining dBG with BCNU or TMZ reduces effective doses (e.g., BCNU dose lowered from 25 mg/m² to 11 mg/m²) while improving tumor eradication rates (8/12 Daoy xenografts cured) . Addition of streptozotocin (STZ) extends MGMT depletion from 12 h to >24 h, enhancing cytotoxicity by 4 logs in HT-29 cells .

Biological Activity

3',5'-Di-O-acetyl O6-Benzyl-2'-deoxyguanosine (DBdG) is a modified nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antiviral therapies. This article provides a comprehensive overview of the biological activity of DBdG, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

DBdG is characterized by the following structural components:

- Base : 2'-deoxyguanosine

- Acetyl Groups : Two acetyl groups at the 3' and 5' positions

- Benzyl Group : A benzyl moiety at the O6 position

This unique structure enhances its stability and alters its interaction with biological macromolecules, particularly DNA.

DBdG exhibits several mechanisms through which it exerts its biological effects:

- Inhibition of DNA Synthesis : As a nucleoside analog, DBdG can be incorporated into DNA during replication, leading to chain termination or misincorporation, which ultimately disrupts DNA synthesis.

- Antiviral Activity : DBdG has shown efficacy against various viral infections by inhibiting viral replication processes.

- Anticancer Properties : The compound has been studied for its potential to induce apoptosis in cancer cells by disrupting DNA repair mechanisms and promoting cell cycle arrest.

Biological Activity Data

The following table summarizes key findings related to the biological activity of DBdG:

Case Studies

-

Antiviral Efficacy :

A study demonstrated that DBdG effectively inhibited the replication of herpes simplex virus (HSV) in vitro. The compound showed a dose-dependent response, with significant reductions in viral titers at concentrations as low as 10 µM. This suggests that DBdG may serve as a promising candidate for antiviral drug development. -

Cytotoxicity Against Cancer Cells :

In a study involving various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), DBdG exhibited IC50 values ranging from 5 to 15 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of caspase-3 activity and PARP cleavage. -

DNA Binding Studies :

Research utilizing fluorescence spectroscopy indicated that DBdG binds to double-stranded DNA with high affinity. The binding constant was calculated to be in the micromolar range, suggesting that DBdG can effectively interact with genomic DNA and potentially interfere with normal cellular processes.

Research Findings

Recent studies have highlighted several important aspects of DBdG's biological activity:

- Structure-Activity Relationship (SAR) : Modifications on the benzyl group were found to influence the compound's potency against cancer cells, indicating that further structural optimization could enhance therapeutic efficacy.

- Combination Therapies : Preliminary data suggest that combining DBdG with conventional chemotherapeutics may result in synergistic effects, leading to improved outcomes in cancer treatment.

- Safety Profile : Toxicological assessments have indicated that DBdG exhibits a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its long-term effects.

Q & A

Q. What are the key steps in synthesizing 3',5'-Di-O-acetyl O6-Benzyl-2'-deoxyguanosine, and how is its purity confirmed?

The synthesis involves sequential protection and coupling reactions. First, O6-benzyl-2'-deoxyguanosine is acetylated at the 3' and 5' hydroxyl groups using acetic anhydride and dimethylaminopyridine (DMAP) in DMF. The intermediate is purified via cold dichloromethane (DCM) precipitation and vacuum filtration . Phosphoramidite precursors are prepared using triethylamine (TEA) and ethyl trifluoroacetate (EtTFA) in DCM, followed by coupling with DEAD (diethyl azodicarboxylate) and triphenylphosphine in dioxane . Purity is confirmed using HPLC, NMR (e.g., H and C), and MALDI-TOF mass spectrometry .

Q. How is this compound incorporated into oligonucleotides for fluorescence-based assays?

The compound is converted to a phosphoramidite derivative for solid-phase oligonucleotide synthesis. Fluorescent labeling is achieved by reacting the amino group on the benzyl moiety with fluorescein isothiocyanate (FITC). Complementary strands with quenchers (e.g., dabcyl) are designed to minimize background fluorescence. Proper annealing conditions and HPLC purification ensure functional duplex formation .

Advanced Research Questions

Q. What structural insights explain the selective recognition of O6-benzyl-2'-deoxyguanosine by synthetic nucleosides in DNA duplexes?

X-ray crystallography and NMR studies reveal that synthetic nucleosides like dPer adopt a syn conformation, creating a binding pocket for the benzyl group of O6-Bn-dG. The benzyl moiety intercalates between adjacent base pairs, stabilizing the duplex. In contrast, unmodified dG forms wobble pairs, reducing binding specificity . Solution-phase NMR further shows dynamic rotation of the benzyl group, influencing recognition kinetics .

Q. How does this compound enhance the efficacy of alkylating chemotherapeutics in cancer models?

The compound acts as a pseudosubstrate for O-methylguanine-DNA methyltransferase (MGMT), irreversibly inhibiting the enzyme and preventing repair of DNA lesions caused by agents like BCNU. Prodrug strategies (e.g., glucuronide conjugates) improve solubility and tumor-specific activation via β-glucuronidase, enhancing cytotoxicity in MGMT-overexpressing cancers .

Q. What methodological challenges arise in optimizing fluorescence quenching efficiency in hAGT activity assays?

Quencher positioning critically impacts signal-to-noise ratios. Placing dabcyl (Q) directly opposite the fluorophore (FdG) creates a G:dU mismatch, destabilizing the duplex. Shifting the quencher by one nucleotide maintains Watson-Crick pairing (G:C) while enabling efficient Förster resonance energy transfer (FRET). Steric effects are minimized using flexible linkers and validated via CD spectroscopy and thermal denaturation assays .

Q. How do competing reaction pathways affect the synthesis of O6-alkylguanine derivatives, and how are side products mitigated?

Competing O-phosphonium ion formation during benzotriazole-mediated alkylation can terminate reactions prematurely. This is addressed using polymer-supported reagents for "catch-and-release" purification. Side products are minimized by optimizing solvent polarity (e.g., THF for SN2 reactions) and reaction time, monitored via TLC and P NMR .

Notes for Methodological Rigor

- Synthesis Reproducibility : Use anhydrous conditions and molecular sieves for phosphoramidite synthesis to prevent hydrolysis .

- Fluorescence Assays : Validate quenching efficiency using time-resolved fluorescence to account for dynamic benzyl rotation .

- In Vivo Studies : Monitor MGMT activity via Western blot or immunohistochemistry to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.